molecular formula C17H10Cl2N4S B11053749 5-(2,4-dichlorophenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol CAS No. 929972-53-2

5-(2,4-dichlorophenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B11053749
CAS RN: 929972-53-2
M. Wt: 373.3 g/mol
InChI Key: JQSDMUNJRKTJSA-UHFFFAOYSA-N
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Description

5-(2,4-dichlorophenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a quinoline moiety, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorophenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Quinoline Moiety: The quinoline moiety can be introduced through a condensation reaction between an appropriate aldehyde and aniline derivative, followed by cyclization.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using a suitable dichlorobenzene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dichlorophenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions to modify the quinoline or triazole rings.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified quinoline or triazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may act as a ligand for certain receptors, modulating their signaling pathways.

    DNA Interaction: The compound may intercalate into DNA, affecting its replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    5-(2,4-dichlorophenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-one: Similar structure but with a ketone group instead of a thiol group.

    5-(2,4-dichlorophenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-amine: Similar structure but with an amine group instead of a thiol group.

Uniqueness

5-(2,4-dichlorophenyl)-4-(quinolin-5-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs

properties

CAS RN

929972-53-2

Molecular Formula

C17H10Cl2N4S

Molecular Weight

373.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H10Cl2N4S/c18-10-6-7-11(13(19)9-10)16-21-22-17(24)23(16)15-5-1-4-14-12(15)3-2-8-20-14/h1-9H,(H,22,24)

InChI Key

JQSDMUNJRKTJSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)N3C(=NNC3=S)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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